molecular formula C11H18O4 B15254021 Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Cat. No.: B15254021
M. Wt: 214.26 g/mol
InChI Key: CSQUZGOJFCWHSL-UHFFFAOYSA-N
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Description

Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a chemical compound known for its unique spirocyclic structure. This compound features a spiro linkage, which is a type of chemical bond where two rings are connected through a single atom. The presence of the dioxaspiro moiety and the ester functional group makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione with ethyl alcohol under acidic conditions. The reaction is carried out in a solvent such as tetrahydrofuran, and the mixture is stirred for a few hours. After the reaction is complete, the product is extracted using ethyl acetate and purified through recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can optimize the reaction conditions, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted esters or other functionalized derivatives

Scientific Research Applications

Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with enzymes or receptors. The spirocyclic structure may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
  • Cyclopropane-1,1-dicarboxylic Acid cycl-Isopropylidene Ester
  • 1,6-Dioxaspiro[2.5]octane

Uniqueness

Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is unique due to its specific ester functional group and spirocyclic structure, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H18O4/c1-4-13-10(12)9-11(15-9)5-7(2)14-8(3)6-11/h7-9H,4-6H2,1-3H3

InChI Key

CSQUZGOJFCWHSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CC(OC(C2)C)C

Origin of Product

United States

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